

The Crimson Enigma: Unraveling the Hemorrhagic Effects of Spoiled Sweet Clover

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Foundational Research into "Sweet Clover Disease" and the Discovery of Dicoumarol

Introduction

In the early 1920s, a mysterious and devastating hemorrhagic disease began to afflict cattle herds across the northern United States and Canada.[1][2] Seemingly healthy animals would suffer from massive, often fatal, bleeding after minor procedures like dehorning or castration, or even spontaneously.[2][3] This alarming condition, which threatened the livelihoods of farmers, became known as "sweet clover disease." [2] Initial investigations by veterinary scientists Frank W. Schofield and Lee M. Roderick systematically unraveled the etiology of the disease, linking it to the consumption of spoiled or moldy sweet clover hay (*Melilotus alba* and *Melilotus officinalis*). [4][5] Their pioneering work laid the groundwork for the subsequent isolation and identification of the causative hemorrhagic agent, dicoumarol, by Karl Paul Link and his team at the University of Wisconsin. This guide provides a detailed technical overview of this early research, focusing on the experimental protocols, quantitative data, and logical progression that led from veterinary observation to the discovery of a potent anticoagulant that would revolutionize medicine.

Early Veterinary and Pathological Investigations

The initial breakthrough in understanding this new cattle plague came from the meticulous work of veterinarians who linked the disease directly to the animals' feed.

Schofield's Feeding Experiments

Dr. Frank Schofield, a veterinary pathologist in Ontario, Canada, was among the first to systematically investigate the disease. In 1922, he demonstrated that the condition was not infectious but was caused by damaged sweet clover.^{[2][6][7]} His experiments were crucial in narrowing down the causative agent.

Experimental Protocol: Schofield's Rabbit Feeding Trial

- Objective: To determine if spoiled sweet clover hay was the cause of the hemorrhagic disease.
- Animal Model: Rabbits were chosen as a small animal model to replicate the disease observed in cattle.
- Methodology:
 - Two groups of rabbits were established.
 - The control group was fed a diet of wholesome, properly cured hay.
 - The experimental group was exclusively fed moldy sweet clover hay that had been implicated in cattle deaths.^[2]
- Observation: The rabbits consuming the spoiled sweet clover developed the same hemorrhagic symptoms and prolonged blood clotting times as the affected cattle, while the control group remained healthy.^[2] This experiment provided the first definitive proof that the toxic agent was contained within the damaged hay.

Roderick's Prothrombin Deficiency Discovery

Building on Schofield's findings, Dr. Lee M. Roderick at the North Dakota Agricultural Experiment Station conducted extensive pathological studies throughout the late 1920s and early 1930s. He was the first to identify the specific physiological defect responsible for the hemorrhaging. Roderick demonstrated that the blood of affected cattle was severely deficient in prothrombin (now known as Factor II), a critical protein for blood coagulation.^{[1][8]}

Experimental Protocol: Roderick's Prothrombin Assessment (c. 1931)

- Objective: To identify the specific coagulation defect in cattle with sweet clover disease.
- Methodology: While detailed protocols from the era are sparse, Roderick's work, published in the American Journal of Physiology in 1931, involved a modification of the Howell method for prothrombin time determination.^[8]
 - Blood samples were drawn from both healthy cattle and those exhibiting signs of sweet clover disease.
 - The plasma was separated from the blood cells.
 - The time required for the plasma to clot after the addition of a thromboplastin solution (a tissue extract that initiates the extrinsic coagulation pathway) and calcium was measured.
- Key Findings: Roderick observed a dramatic prolongation of the coagulation time in the blood of sick animals, which he correctly attributed to a quantitative deficiency in prothrombin.^{[1][9]} He also noted that the condition could be reversed by transfusions of blood from healthy animals.^[3]

Quantitative Data: Prothrombin Levels in Cattle

While Roderick's original papers are not readily available in full text, subsequent research and reviews confirm his central finding of drastically reduced prothrombin levels. The normal coagulation time of cattle blood was known to be several minutes, whereas in severely affected animals, the blood might fail to clot at all.

| Parameter | Healthy Cattle | Cattle with Sweet Clover Disease |
|-------------------|-----------------------------|---|
| Prothrombin Level | Normal | Severely Deficient |
| Coagulation Time | Normal (e.g., 5-15 minutes) | Markedly Prolonged (e.g., > 1 hour to incoagulable) |

Table 1: A qualitative summary of L.M. Roderick's findings on prothrombin deficiency in cattle with sweet clover disease.

The Isolation of the Hemorrhagic Agent: The Wisconsin Group

The definitive identification of the toxic substance was accomplished through a multi-year effort led by Dr. Karl Paul Link at the Wisconsin Agricultural Experiment Station, prompted by a desperate farmer who brought a dead heifer, a milk churn of unclotted blood, and a stack of spoiled hay to his laboratory in 1933.^[3]

The Rabbit Bioassay for Anticoagulant Activity

To guide the chemical fractionation of the spoiled hay, Link's team, including H.A. Campbell and M.A. Stahmann, developed a robust and quantitative bioassay using rabbits.^{[9][10][11]} This assay allowed them to test the anticoagulant potency of various extracts and purified fractions.

Experimental Protocol: The Link-Campbell Rabbit Bioassay (1941)

- Objective: To quantitatively measure the prothrombin-lowering activity of extracts from spoiled sweet clover hay to guide chemical isolation.^{[5][12]}
- Animal Model: Standardized, susceptible rabbits were used.
- Methodology:
 - Baseline Prothrombin Time: A baseline prothrombin time was established for each rabbit using a modified Quick one-stage method. This involved drawing blood, preparing citrated plasma, and measuring the clotting time after the addition of thromboplastin and calcium chloride.^{[3][10]}
 - Administration of Test Material: A known quantity of the hay extract or chemical fraction, dissolved or suspended in a suitable solvent, was administered to the rabbit, typically via a stomach tube.
 - Post-Administration Monitoring: The prothrombin time of the rabbit's plasma was measured at set intervals (e.g., 24, 48, 72 hours) after administration.

- Quantification of Activity: The potency of the fraction was determined by the degree of prolongation of the prothrombin time compared to the baseline. This allowed for a direct comparison of different chemical fractions.[5]

The logical workflow of the research that led to the isolation of dicoumarol is depicted below.



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Figure 1: Research workflow from disease observation to dicoumarol synthesis.

Isolation and Identification of Dicoumarol

Using the rabbit bioassay to guide their multi-step fractionation process, Link's team painstakingly purified the hemorrhagic agent from tons of moldy hay. In 1939, Harold Campbell successfully isolated 6 mg of the pure crystalline substance.[3] By 1940, Mark Stahmann, Charles Huebner, and Link had determined its structure and accomplished its chemical synthesis.[13][14] They named the compound dicoumarol (3,3'-methylenebis(4-hydroxycoumarin)). They demonstrated that it was formed from the harmless coumarin, naturally present in sweet clover, by the metabolic action of certain fungi during the spoiling process.[13]

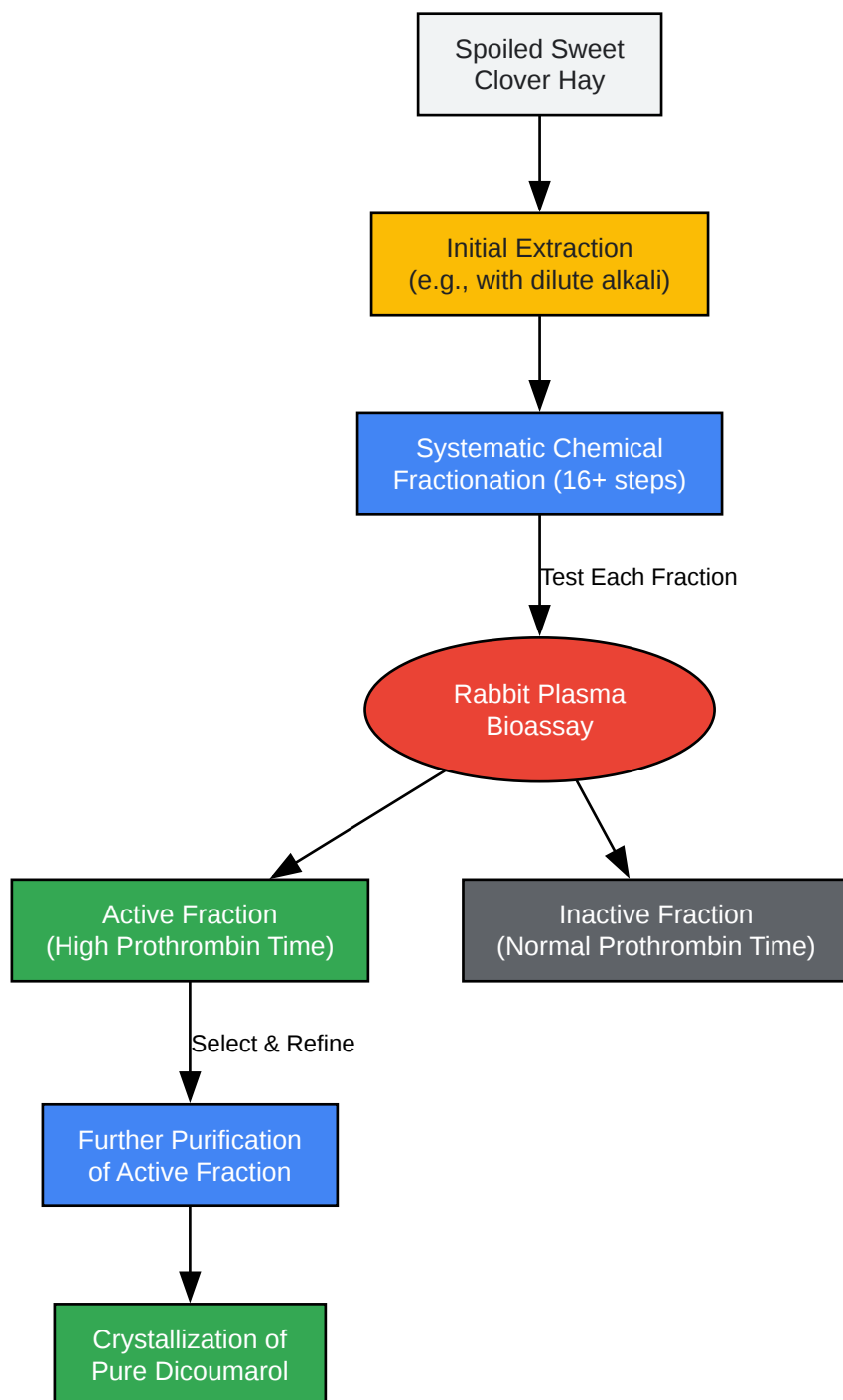
Quantitative Data: Bioassay Potency Comparison

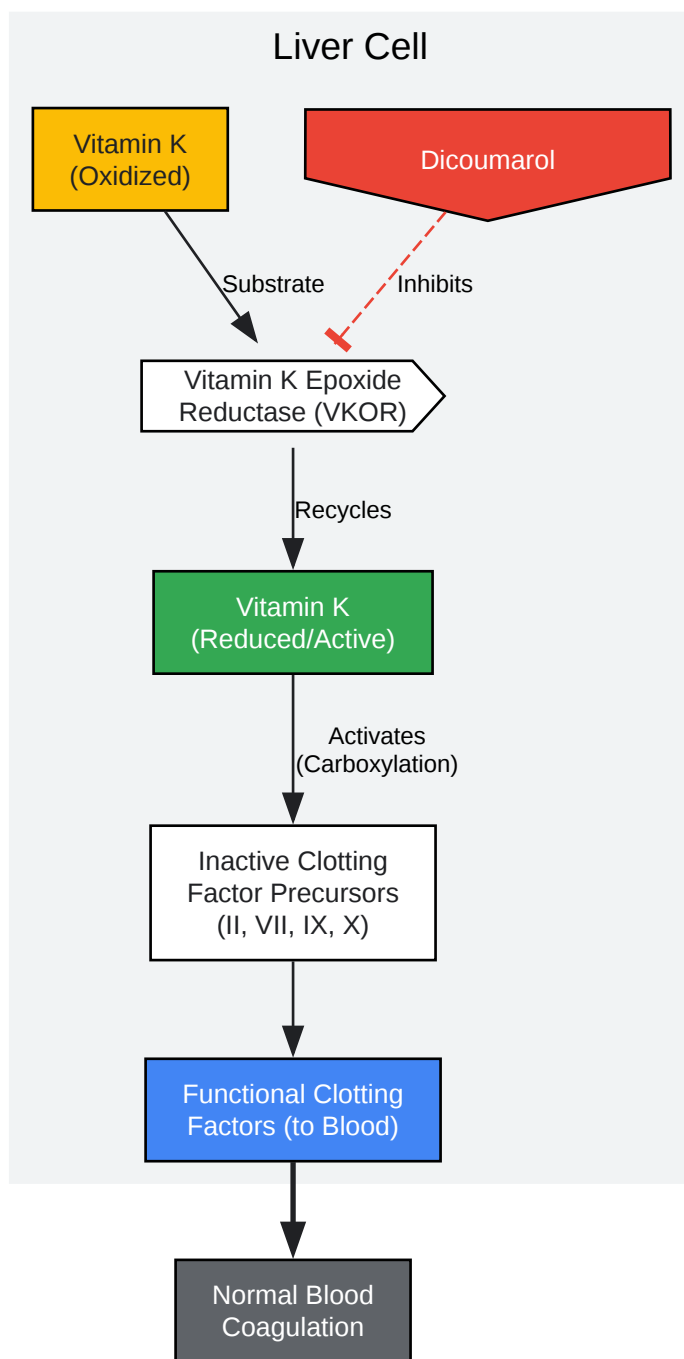
The Wisconsin group was able to establish a direct quantitative link between the purified chemical and the spoiled hay. This was a critical step in confirming they had isolated the correct agent.

| Substance Administered | Dosage | Observation Period | Effect on Rabbit Plasma |
|--|--------|--------------------|---|
| Standard Spoiled Hay Sample | 50 gm | 40 hours | Significant reduction in prothrombin level |
| Crystalline Hemorrhagic Agent (Dicoumarol) | 1.5 mg | 40 hours | Approximately the same reduction in prothrombin level as 50 gm of hay |

Table 2: Comparison of the prothrombin-lowering activity of spoiled hay versus purified dicoumarol, based on the findings of Campbell and Link (1941).

The experimental workflow for the isolation and testing of dicoumarol is outlined in the diagram below.





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- To cite this document: BenchChem. [The Crimson Enigma: Unraveling the Hemorrhagic Effects of Spoiled Sweet Clover]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611796#early-research-on-the-hemorrhagic-effects-of-spoiled-sweet-clover-in-cattle]

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